Bis(2-ethyloctyl) phthalate

Description

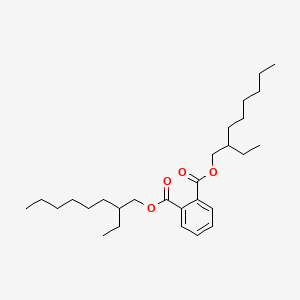

Structure

2D Structure

Properties

CAS No. |

85851-81-6 |

|---|---|

Molecular Formula |

C28H46O4 |

Molecular Weight |

446.7 g/mol |

IUPAC Name |

bis(2-ethyloctyl) benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C28H46O4/c1-5-9-11-13-17-23(7-3)21-31-27(29)25-19-15-16-20-26(25)28(30)32-22-24(8-4)18-14-12-10-6-2/h15-16,19-20,23-24H,5-14,17-18,21-22H2,1-4H3 |

InChI Key |

ORKHXMGDPOGDKE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Bis(2-ethyloctyl) phthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Bis(2-ethyloctyl) phthalate, a widely used plasticizer. The document details the chemical synthesis process, including experimental protocols and reaction parameters. Furthermore, it outlines the analytical techniques for the thorough characterization of the synthesized compound, presenting key data in a structured format.

Synthesis of this compound

The commercial production of this compound, also known as di(2-ethylhexyl) phthalate (DEHP), involves the acid-catalyzed esterification of phthalic anhydride with 2-ethylhexanol.[1] This reaction is typically carried out in the presence of an acid catalyst to achieve a high yield of the desired diester.

1.1. General Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Phthalic Anhydride + 2-Ethylhexanol → this compound + Water

1.2. Experimental Protocol: Esterification of Phthalic Anhydride with 2-Ethylhexanol

This protocol is a generalized procedure based on common laboratory and industrial practices.

Materials:

-

Phthalic anhydride (PAN)

-

2-Ethylhexanol (2-EH)

-

Catalyst (e.g., p-toluenesulfonic acid (p-TSA), sulfuric acid, methane sulfonic acid (MSA), tetrabutyl titanate)[2][3][4]

-

Solvent for azeotropic removal of water (e.g., toluene, xylene) (optional)[2]

-

Sodium carbonate solution (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (if using azeotropic removal)

-

Heating mantle with a magnetic stirrer

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reactant Charging: In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer, add phthalic anhydride and a molar excess of 2-ethylhexanol (a typical molar ratio of PAN to 2-EH is between 1:2.2 and 1:2.5 to drive the reaction to completion).

-

Catalyst Addition: Introduce the acid catalyst. The amount of catalyst can vary, for instance, p-TSA is often used at a concentration of 0.5-1.5% by weight of the reactants.[4]

-

Reaction: Heat the mixture to a temperature between 150°C and 220°C.[4][5] The exact temperature will depend on the catalyst used. For instance, titanate catalysts may require temperatures above 200°C.[4] The reaction is monitored by measuring the amount of water collected or by techniques such as titration to determine the acid number of the reaction mixture. The reaction is considered complete when the theoretical amount of water has been evolved.

-

Neutralization: After cooling the reaction mixture, neutralize the excess acid catalyst with a dilute aqueous solution of sodium carbonate.

-

Washing: Transfer the mixture to a separatory funnel and wash sequentially with water to remove any remaining catalyst, unreacted alcohol, and salts.

-

Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the excess 2-ethylhexanol and any solvent under reduced pressure using a rotary evaporator to obtain the crude this compound. Further purification can be achieved by vacuum distillation.

1.3. Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

1.4. Summary of Catalysts for Synthesis

| Catalyst | Advantages | Disadvantages |

| Sulfuric Acid | High activity | Can cause by-product formation and product coloration.[2][4] |

| p-Toluenesulfonic Acid (p-TSA) | Good activity | Can also lead to by-products and color issues at high temperatures.[2][4] |

| Methane Sulfonic Acid (MSA) | Non-oxidizing characteristics, potentially fewer by-products than p-TSA.[4] | |

| Titanate Catalysts (e.g., TBT) | Low by-product formation.[2][3] | Lower activity, requiring higher reaction temperatures.[4] |

| Zirconate Catalysts (e.g., TBZ) | Better than conventional acid catalysts.[3] |

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity. The primary techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

2.1. Experimental Protocols for Characterization

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent, typically chloroform-d (CDCl3).

-

¹H NMR Analysis: Acquire the proton NMR spectrum. The spectrum should show characteristic peaks for the aromatic protons, the protons of the methylene group adjacent to the ester oxygen, and the aliphatic protons of the 2-ethylhexyl chain.

-

¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. The spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons, and the various aliphatic carbons in the ester chains.[6]

2.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Analysis: Record the IR spectrum. Look for characteristic absorption bands corresponding to the C=O stretching of the ester, the C-O stretching, and the C-H stretching of the aromatic and aliphatic groups.

2.1.3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a dilute solution of the sample in a suitable solvent.

-

Analysis: Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC-MS). The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[7]

2.2. Characterization Workflow Diagram

Caption: Experimental workflow for the characterization of this compound.

2.3. Summary of Characterization Data

2.3.1. ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.7 | m | Aromatic protons |

| ~7.5 | m | Aromatic protons |

| ~4.2 | m | -OCH₂- protons |

| ~1.7 | m | -CH- proton |

| ~1.3-1.4 | m | Methylene (-CH₂-) protons |

| ~0.9 | m | Methyl (-CH₃) protons |

2.3.2. ¹³C NMR Spectral Data

| Chemical Shift (δC) ppm | Assignment |

| 168.0 | Ester carbonyl carbon (-COO-)[6] |

| 133.4 | Aromatic carbon[6] |

| 132.0 | Aromatic carbon[6] |

| 129.6 | Aromatic carbon[6] |

| 68.29 | Methine alcohol carbon (-OCH₂-C H-)[6] |

| 30.15 | Methylene carbon (-CH₂-)[6] |

| 29.69 | Methylene carbon (-CH₂-)[6] |

| 24.48 | Methylene carbon (-CH₂-)[6] |

| 23.64 | Methylene carbon (-CH₂-)[6] |

| 14.3 | Methyl carbon (-CH₃)[6] |

| 11.3 | Methyl carbon (-CH₃)[6] |

2.3.3. FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2960-2860 | C-H stretching (aliphatic) |

| ~1730 | C=O stretching (ester) |

| ~1600, ~1460 | C=C stretching (aromatic) |

| ~1270, ~1120 | C-O stretching |

| ~740 | C-H bending (aromatic, ortho-disubstituted) |

2.3.4. Mass Spectrometry (MS) Data

| m/z | Assignment |

| 390 | [M]⁺ (Molecular ion)[8] |

| 149 | Phthalic anhydride fragment [C₈H₅O₃]⁺ |

| Other fragments | Corresponding to the loss of the 2-ethylhexyl side chains. |

References

- 1. Bis(2-ethylhexyl) phthalate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Esterification of phthalic anhydride with 2‐ethylhexanol | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. US5534652A - Preparation of plasticizer esters from phthalic anhydride residue - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. Bis(2-ethylhexyl) phthalate [webbook.nist.gov]

An In-depth Technical Guide to the Physicochemical Properties of Bis(2-ethyloctyl) phthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethyloctyl) phthalate, more commonly known as Bis(2-ethylhexyl) phthalate (DEHP), is a manufactured chemical belonging to the family of phthalate esters. It is a colorless, oily liquid with a slight odor. DEHP is primarily used as a plasticizer to impart flexibility and durability to polyvinyl chloride (PVC) products. Its widespread use in consumer products, medical devices, and food packaging has led to extensive research into its physicochemical properties, metabolism, and potential health effects. This guide provides a comprehensive overview of the core physicochemical properties of DEHP, detailed experimental protocols for their determination, and a visualization of its metabolic pathway.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound, providing a comprehensive dataset for researchers.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | Bis(2-ethylhexyl) phthalate, DEHP, Dioctyl phthalate | |

| CAS Number | 117-81-7 | |

| Molecular Formula | C₂₄H₃₈O₄ | |

| Molecular Weight | 390.56 g/mol | |

| Appearance | Colorless, oily liquid | |

| Odor | Slight | |

| Density | 0.985 g/mL at 20 °C | [1] |

| Refractive Index | 1.487 at 20 °C | [2] |

| Viscosity | 74-82 cP at 20 °C | |

| Melting Point | -50 °C | [1] |

| Boiling Point | 385 °C at 760 mmHg | [1] |

| Flash Point | 207 °C (closed cup) | [3] |

| Autoignition Temperature | 390 °C |

Table 2: Solubility and Partitioning Behavior

| Property | Value | Reference |

| Water Solubility | 0.003 mg/L at 25 °C | |

| log Kow (Octanol-Water Partition Coefficient) | 7.5 | |

| Vapor Pressure | 1.3 x 10⁻⁷ mmHg at 25 °C | |

| Henry's Law Constant | 8.9 x 10⁻⁸ atm·m³/mol at 25 °C |

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate determination of physicochemical properties. The following protocols are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Melting Point Determination (OECD Guideline 102)

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a liquid like DEHP at room temperature, this would be considered its freezing point.

-

Apparatus: A capillary tube melting point apparatus or a differential scanning calorimeter (DSC).

-

Procedure (Capillary Method):

-

A small sample of the substance is introduced into a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in a heating block adjacent to a calibrated thermometer.

-

The temperature of the block is raised at a controlled rate (e.g., 1 °C/min).

-

The temperatures at which the first signs of melting are observed and at which the substance becomes completely liquid are recorded as the melting range. For a pure substance, this range should be narrow.

-

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Apparatus: A distillation flask, condenser, thermometer, and a heating mantle.

-

Procedure (Distillation Method):

-

The liquid sample is placed in the distillation flask with a few boiling chips to ensure smooth boiling.

-

A thermometer is positioned so that the top of the bulb is level with the side arm of the flask leading to the condenser.

-

The flask is heated, and the liquid is brought to a boil.

-

The temperature at which the liquid and vapor are in equilibrium, and a steady stream of distillate is collected, is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

-

Vapor Pressure Determination (OECD Guideline 104)

Vapor pressure is a measure of a substance's tendency to evaporate. For substances with very low vapor pressure like DEHP, specialized methods are required.

-

Apparatus: A gas saturation apparatus or a Knudsen effusion apparatus.

-

Procedure (Gas Saturation Method):

-

A stream of inert gas (e.g., nitrogen) is passed through or over the surface of the test substance at a known and constant flow rate.

-

The gas becomes saturated with the vapor of the substance.

-

The amount of substance transported by the gas is determined by trapping the vapor and analyzing its mass (e.g., by gas chromatography).

-

The vapor pressure is calculated from the mass of the vaporized substance, the volume of the carrier gas, and the temperature.

-

Water Solubility Determination (OECD Guideline 105)

Water solubility is a critical parameter for assessing the environmental fate and transport of a chemical. For sparingly soluble substances like DEHP, the flask method is suitable.

-

Apparatus: A flask with a stirrer, a constant temperature bath, and an analytical instrument for concentration measurement (e.g., gas chromatography-mass spectrometry, GC-MS).

-

Procedure (Flask Method):

-

An excess amount of the test substance is added to a known volume of purified water in a flask.

-

The flask is sealed and agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the mixture is allowed to stand to separate the undissolved substance.

-

A sample of the aqueous phase is carefully withdrawn, ensuring no undissolved particles are included (centrifugation or filtration may be necessary).

-

The concentration of the dissolved substance in the aqueous sample is determined using a suitable analytical method.

-

Octanol-Water Partition Coefficient (log Kow) Determination (OECD Guideline 107)

The octanol-water partition coefficient is a measure of a substance's lipophilicity and is a key parameter in predicting its bioaccumulation potential.

-

Apparatus: A set of separatory funnels, a mechanical shaker, a centrifuge, and an analytical instrument for concentration measurement (e.g., HPLC or GC).

-

Procedure (Shake Flask Method):

-

n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

A known amount of the test substance is dissolved in either the water-saturated n-octanol or the n-octanol-saturated water.

-

A measured volume of this solution is placed in a separatory funnel with a measured volume of the other phase.

-

The funnel is shaken vigorously for a set period to allow for partitioning of the substance between the two phases.

-

The mixture is then centrifuged to ensure complete phase separation.

-

The concentration of the substance in both the n-octanol and water phases is determined analytically.

-

The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of this value is reported as log Kow.

-

Metabolism and Signaling Pathways

DEHP is metabolized in the body, primarily in the liver and intestines, through a series of enzymatic reactions. The initial and most significant step is the hydrolysis of one of the ester linkages to form mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol. MEHP is considered to be the more biologically active and toxic metabolite. MEHP can then undergo further oxidative metabolism.

DEHP and its metabolites are known to interact with various biological pathways. One of the most studied is the activation of the peroxisome proliferator-activated receptor alpha (PPARα), which is involved in lipid metabolism. Activation of PPARα is thought to be a key mechanism in the hepatotoxicity observed in rodents exposed to high doses of DEHP. There is also emerging evidence suggesting that DEHP and its metabolites may interfere with other signaling pathways, including the Wnt/β-catenin pathway, and may induce oxidative stress and apoptosis.

Mandatory Visualizations

References

Toxicological Profile of Bis(2-ethylhexyl) phthalate (DEHP): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) phthalate (DEHP), a diester of phthalic acid, is a widely utilized plasticizer, primarily in the production of flexible polyvinyl chloride (PVC).[1] Its extensive use in a vast array of consumer and medical products leads to ubiquitous human exposure.[2] This technical guide provides a comprehensive overview of the toxicological profile of DEHP, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways.

Acute Toxicity

DEHP exhibits low acute toxicity in animal models.[3] The primary routes of exposure are oral and dermal.

Table 1: Acute Toxicity of Bis(2-ethylhexyl) phthalate (DEHP)

| Species | Route of Administration | LD50 (Median Lethal Dose) | Reference(s) |

| Rat | Oral | 30,000 - 30,600 mg/kg | [1][3] |

| Mouse | Oral | 30,000 mg/kg | [1] |

| Rabbit | Oral | 34,000 mg/kg | [1] |

| Guinea Pig | Oral | 26,000 mg/kg | [1] |

| Rabbit | Dermal | 24,000 - 25,000 mg/kg | [3] |

Carcinogenicity

The carcinogenic potential of DEHP has been extensively studied, with findings indicating a species-specific effect. In rodents, DEHP has been shown to induce liver tumors.[1][4] The International Agency for Research on Cancer (IARC) has classified DEHP as possibly carcinogenic to humans (Group 2B).[4] The primary mechanism of DEHP-induced hepatocarcinogenesis in rodents is considered to be non-genotoxic and mediated by the activation of peroxisome proliferator-activated receptor alpha (PPARα).[2]

Table 2: Carcinogenicity of Bis(2-ethylhexyl) phthalate (DEHP) in Rodents

| Species | Sex | Exposure Route | Tumor Type | Reference(s) |

| F344 Rats | Male & Female | Feed | Hepatocellular Carcinomas, Neoplastic Nodules | [1] |

| B6C3F1 Mice | Male & Female | Feed | Hepatocellular Carcinomas | [1] |

Experimental Protocol: Rodent Carcinogenicity Bioassay (NTP Protocol)

The National Toxicology Program (NTP) conducted a two-year carcinogenicity study of DEHP in F344 rats and B6C3F1 mice.[1]

-

Test Animals: Male and female F344 rats and B6C3F1 mice.

-

Administration: DEHP was administered in the feed at various concentrations.

-

Duration: 2 years.

-

Observations: Animals were monitored for clinical signs of toxicity and mortality. Body weight and food consumption were recorded regularly.

-

Pathology: At the end of the study, a complete necropsy was performed on all animals. Tissues from all major organs were collected, preserved, and examined microscopically for neoplastic and non-neoplastic lesions.

-

Data Analysis: The incidence of tumors in the dosed groups was compared to that in the control groups using statistical methods.

Genotoxicity

The overall weight of evidence suggests that DEHP is not genotoxic.[4] It has generally tested negative in a variety of in vitro and in vivo genotoxicity assays.

Table 3: Genotoxicity of Bis(2-ethylhexyl) phthalate (DEHP)

| Assay | Test System | Metabolic Activation | Result | Reference(s) |

| Ames Test (Bacterial Reverse Mutation) | Salmonella typhimurium | With and without S9 | Negative | [5][6] |

| In vitro Micronucleus Assay | Mammalian Cells | With and without S9 | Negative | [1] |

| In vivo Micronucleus Assay | Rodent Bone Marrow | N/A | Negative | [1] |

| Comet Assay (Single Cell Gel Electrophoresis) | Rodent Liver Cells | N/A | Positive for DNA strand breaks | [3] |

Experimental Protocol: Ames Test (OECD 471)

The bacterial reverse mutation assay (Ames test) is used to assess the potential of a substance to induce gene mutations.[7][8]

-

Tester Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strains (e.g., WP2 uvrA) are used. These strains are auxotrophic for a specific amino acid (e.g., histidine for S. typhimurium) and are selected for their sensitivity to different types of mutagens.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.

-

Procedure: The tester strains are exposed to various concentrations of DEHP in the presence or absence of S9 mix. The mixture is then plated on a minimal agar medium lacking the essential amino acid.

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted after a suitable incubation period. A significant, dose-related increase in the number of revertant colonies compared to the solvent control indicates a positive result.

Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)

The in vitro micronucleus assay detects chromosomal damage or aneuploidy.

-

Cell Lines: Various mammalian cell lines, such as Chinese Hamster Ovary (CHO) or human peripheral blood lymphocytes, are used.

-

Exposure: Cells are exposed to a range of DEHP concentrations with and without metabolic activation (S9 mix).

-

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one nuclear division.

-

Micronuclei Scoring: After treatment, cells are harvested, fixed, and stained. The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is scored.

-

Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Experimental Protocol: In Vivo Comet Assay (OECD 489)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[3][9]

-

Test Animals: Typically rodents (rats or mice).

-

Administration: DEHP is administered to the animals, usually via oral gavage or in the diet.

-

Tissue Collection: After a defined exposure period, various organs (e.g., liver, kidney) are collected.

-

Cell Isolation: Single-cell suspensions are prepared from the collected tissues.

-

Electrophoresis: The cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis under alkaline conditions. Damaged DNA (containing strand breaks) migrates further from the nucleus, forming a "comet tail."

-

Analysis: The extent of DNA migration is quantified using image analysis software, with parameters such as tail length and percentage of DNA in the tail being measured. An increase in these parameters in treated animals compared to controls indicates DNA damage.

Reproductive and Developmental Toxicity

DEHP is a well-established reproductive and developmental toxicant in animal models, particularly affecting the male reproductive system.[10] It is considered an endocrine disruptor with anti-androgenic properties.[1]

Table 4: Reproductive and Developmental Toxicity of Bis(2-ethylhexyl) phthalate (DEHP)

| Species | Effect | NOAEL (No-Observed-Adverse-Effect Level) | LOAEL (Lowest-Observed-Adverse-Effect Level) | Reference(s) |

| Rat | Male reproductive tract malformations | 4.8 mg/kg/day | - | [1] |

| Rat | Decreased fetal testosterone | - | 3.7 mg/kg/day | [1] |

| Mouse | Increased resorptions and fetal death | - | 0.10% in diet | [1] |

| Mouse | Malformations (e.g., open eye, exencephaly) | 0.025% in diet | 0.05% in diet | [1] |

Experimental Protocol: Two-Generation Reproductive Toxicity Study (OECD 416)

This study design evaluates the effects of a substance on all phases of the reproductive cycle.[11][12]

-

Test Animals: Typically rats.

-

Generations: Two generations of animals (P and F1) are studied.

-

Exposure: The parental (P) generation is exposed to DEHP for a period before mating, during mating, gestation, and lactation. The first-generation (F1) offspring are exposed from weaning through their own mating and the production of the F2 generation.

-

Endpoints: A wide range of endpoints are evaluated, including:

-

Parental Animals: Clinical observations, body weight, food consumption, estrous cycles, mating performance, fertility, gestation length, and parturition.

-

Offspring: Viability, sex ratio, body weight, physical development, and reproductive organ development and function.

-

-

Pathology: Complete necropsy and histopathology of reproductive organs are performed on both parental animals and selected offspring.

Experimental Protocol: Prenatal Developmental Toxicity Study (OECD 414)

This study assesses the potential for a substance to cause adverse effects on the developing embryo and fetus.[13][14]

-

Test Animals: Usually pregnant rats or rabbits.

-

Exposure: Pregnant females are dosed with DEHP during the period of major organogenesis.

-

Maternal Evaluation: Dams are monitored for signs of toxicity, body weight changes, and food consumption.

-

Fetal Evaluation: Near term, the fetuses are delivered by caesarean section. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations.

Signaling Pathways and Mechanisms of Toxicity

The toxic effects of DEHP are mediated through various signaling pathways.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

In rodents, DEHP and its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), are potent activators of PPARα, a nuclear receptor that regulates lipid metabolism.[2] Activation of PPARα leads to peroxisome proliferation, hepatocyte proliferation, and ultimately, liver tumors in these species.[2]

Caption: DEHP metabolism and subsequent PPARα activation leading to liver tumors in rodents.

Endocrine Disruption

DEHP and its metabolites can interfere with the endocrine system, primarily by exhibiting anti-androgenic activity. This disruption of hormone signaling is a key mechanism underlying its reproductive and developmental toxicity.

Wnt/β-catenin Signaling Pathway

DEHP has been shown to activate the Wnt/β-catenin signaling pathway.[15] This pathway is crucial for cell proliferation, differentiation, and adhesion. Dysregulation of this pathway by DEHP may contribute to its adverse effects on development and cellular function.

References

- 1. NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di(2-ethylhexyl) Phthalate (CASRN 117-81-7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate [frontiersin.org]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of di-(2-ethylhexyl)phthalate and its major metabolites in the Ames test and L5178Y mouse lymphoma mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. nib.si [nib.si]

- 8. gentronix.co.uk [gentronix.co.uk]

- 9. oecd.org [oecd.org]

- 10. Reproductive and developmental toxicity of phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oecd.org [oecd.org]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. oecd.org [oecd.org]

- 15. Network toxicology and cell experiments reveal the mechanism of DEHP-induced diabetic nephropathy via Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Environmental Journey of Bis(2-ethyloctyl) Phthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethyloctyl) phthalate, also widely known as Bis(2-ethylhexyl) phthalate (DEHP), is a high-production-volume chemical predominantly used as a plasticizer to impart flexibility to polyvinyl chloride (PVC) products. Its widespread use in consumer goods, medical devices, and building materials has led to its ubiquitous presence in the environment. Understanding the environmental fate and transport of DEHP is critical for assessing its potential risks to ecosystems and human health. This in-depth technical guide synthesizes the current scientific understanding of DEHP's journey through various environmental compartments, providing researchers, scientists, and drug development professionals with a comprehensive resource on its physicochemical properties, degradation pathways, and the experimental methodologies used for its study.

Physicochemical Properties of this compound

The environmental behavior of DEHP is governed by its distinct physicochemical properties. With a high molecular weight and low water solubility, DEHP exhibits a strong tendency to partition from aqueous phases into organic matter, such as soil, sediment, and biota. Its low vapor pressure suggests that volatilization from water and soil surfaces is not a primary transport mechanism.

| Property | Value | Reference |

| Molecular Formula | C24H38O4 | |

| Molecular Weight | 390.56 g/mol | |

| Appearance | Colorless, oily liquid | |

| Water Solubility | 0.003 mg/L (non-colloidal) | [1] |

| Vapor Pressure | 3.4 x 10^-5 Pa at 20°C | [1] |

| Log Kow (Octanol-Water Partition Coefficient) | 7.5 | [1] |

| Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 5.41 - 5.95 | [2] |

| Henry's Law Constant | 4.43 Pa m³/mol | [1] |

Environmental Fate and Transport Mechanisms

The environmental journey of DEHP is a complex interplay of various physical, chemical, and biological processes that dictate its transformation, persistence, and distribution across different environmental media. The primary fate processes include biodegradation, hydrolysis, photolysis, and partitioning into soil, sediment, and biota.

Biodegradation

Biodegradation is a principal mechanism for the removal of DEHP from the environment. Microorganisms in soil, sediment, and water can metabolize DEHP, breaking it down into less complex and often less harmful substances. The rate of biodegradation is influenced by environmental conditions such as temperature, pH, oxygen availability, and the microbial population present.

Under aerobic conditions, DEHP is initially hydrolyzed to mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol. MEHP is then further degraded to phthalic acid, which can be subsequently mineralized to carbon dioxide and water. In anaerobic environments, the degradation of DEHP is significantly slower, with the initial hydrolysis to MEHP and 2-ethylhexanol still being the primary first step.

| Environmental Compartment | Condition | Half-life | Reference |

| Water | Aerobic | 10.21 hours (in one study with a specific bacterial strain) to a few weeks | [3] |

| Soil | Aerobic | 5 to 23 days | |

| Sediment | Anaerobic | 25.7 days | [4] |

Hydrolysis

Hydrolysis is a chemical process where DEHP reacts with water, leading to the cleavage of its ester bonds. This process is generally slow under neutral pH conditions but can be accelerated in the presence of acids or bases. The primary hydrolysis products are MEHP and 2-ethylhexanol, which are also the initial products of biodegradation.

| Condition | Rate Constant | Reference |

| Base-catalyzed (pH dependent) | 1.77 (mol⁻¹·L·s⁻¹) (calculated) | [5] |

Photolysis

Photolysis involves the degradation of DEHP by sunlight. While DEHP does not significantly absorb sunlight in the environmentally relevant spectrum, its photodegradation can be facilitated by the presence of photosensitizers in the aquatic environment, such as nitrate and ferric ions, which generate hydroxyl radicals (•OH). Direct photolysis is generally considered a minor degradation pathway. The photodegradation of DEHP can lead to the formation of various transformation products through oxidation and cleavage of the ester linkages.

Adsorption and Partitioning

Due to its high lipophilicity, indicated by a high octanol-water partition coefficient (Log Kow of 7.5), DEHP has a strong tendency to adsorb to organic matter in soil and sediment.[1] This partitioning behavior significantly influences its mobility and bioavailability. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter for predicting the extent of this adsorption. The high Koc values for DEHP (ranging from 10^5.41 to 10^5.95 L/kg) indicate that it is relatively immobile in most soil types and is likely to accumulate in sediments of aquatic systems.[2]

Bioaccumulation

The high lipophilicity of DEHP also suggests a potential for bioaccumulation in aquatic organisms. However, studies have shown that while DEHP can be taken up by fish and other aquatic life, it is also readily metabolized and excreted, which may limit its biomagnification potential in the food chain.

| Organism | Bioconcentration Factor (BCF) | Reference |

| Fish (Sheepshead minnow) | Model-predicted BCF was more than 6 times the control value in the presence of a metabolism inhibitor. | [6] |

Experimental Protocols

The determination of the environmental fate and transport parameters of DEHP relies on standardized and validated experimental protocols. Below are summaries of key methodologies.

Water Solubility (OECD Guideline 105)

This guideline describes two primary methods for determining the water solubility of a substance: the column elution method and the flask method.[2][6]

-

Principle: A saturated solution of the test substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after achieving equilibrium.

-

Column Elution Method: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate, and the concentration of the substance in the eluate is measured until it becomes constant.

-

Flask Method: A specific amount of the test substance is added to a flask containing a known volume of water. The flask is agitated at a constant temperature until equilibrium is reached. The aqueous phase is then separated and analyzed for the concentration of the dissolved substance.

-

Analysis: The concentration of DEHP in the aqueous samples is typically determined using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Partition Coefficient (n-octanol/water) (OECD Guideline 107 & 123)

The n-octanol/water partition coefficient (Kow) is a measure of a chemical's lipophilicity.

-

Principle: The test substance is dissolved in a mixture of n-octanol and water, and the system is allowed to reach equilibrium. The concentration of the substance in both phases is then measured.

-

Shake Flask Method (OECD 107): Equal volumes of n-octanol and water are placed in a flask with the test substance.[7][8] The flask is shaken to facilitate partitioning and then centrifuged to separate the two phases.

-

Slow-Stirring Method (OECD 123): To avoid the formation of micro-emulsions that can interfere with accurate measurements for highly lipophilic substances like DEHP, the slow-stirring method is preferred.[7] A vessel containing the two phases and the test substance is stirred slowly over an extended period to allow for gentle equilibration.

-

Analysis: The concentration of DEHP in both the n-octanol and water phases is quantified, typically by GC-MS or HPLC.

Biodegradation in Aquatic Sediment Systems (OECD Guideline 308)

This guideline is designed to assess the aerobic and anaerobic transformation of a chemical in aquatic sediment systems.[9][10][11]

-

Principle: The test substance is added to intact water-sediment cores collected from a natural environment. The systems are incubated in the dark at a controlled temperature under either aerobic or anaerobic conditions.

-

Aerobic System: The overlying water is aerated to maintain aerobic conditions.

-

Anaerobic System: The system is purged with an inert gas, such as nitrogen, to establish and maintain anaerobic conditions.

-

Sampling and Analysis: At various time intervals, samples of the overlying water and sediment are collected. The concentrations of the parent compound (DEHP) and its transformation products (e.g., MEHP, phthalic acid) are determined using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or GC-MS. The rate of mineralization can be assessed by trapping and quantifying evolved ¹⁴CO₂ if a radiolabeled test substance is used.

Ready Biodegradability (OECD Guideline 301)

This set of guidelines provides screening tests to assess the ready biodegradability of organic chemicals.[12][13]

-

Principle: A small amount of the test substance is incubated in a mineral medium with a mixed population of microorganisms from a source like activated sludge. The degradation of the substance is monitored over a 28-day period by measuring parameters such as oxygen consumption or carbon dioxide evolution.

-

CO₂ Evolution Test (OECD 301B): The amount of CO₂ produced during the biodegradation of the test substance is measured and compared to the theoretical maximum amount of CO₂ that could be produced.

-

Interpretation: A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical maximum degradation within a specified time window.

Semivolatile Organic Compounds Analysis (EPA Method 8270E)

This method is used for the quantitative analysis of semivolatile organic compounds, including DEHP, in various environmental matrices.[1][5][14][15][16]

-

Principle: The sample (e.g., water, soil, sediment) is extracted with an appropriate solvent. The extract is then concentrated and analyzed by gas chromatography/mass spectrometry (GC/MS).

-

Extraction: Water samples are typically extracted using liquid-liquid extraction with a solvent like methylene chloride. Solid samples are extracted using techniques such as Soxhlet extraction or pressurized fluid extraction.

-

Analysis: The extract is injected into a gas chromatograph, where the compounds are separated based on their boiling points and affinity for the chromatographic column. The separated compounds then enter a mass spectrometer, which identifies and quantifies them based on their unique mass spectra.

Signaling Pathways and Experimental Workflows

Environmental Fate and Transport Pathway of DEHP

Caption: Environmental fate and transport pathways of DEHP.

Biodegradation Pathway of DEHP

Caption: Aerobic biodegradation pathway of DEHP.

Experimental Workflow for DEHP Analysis in Environmental Samples

Caption: General workflow for DEHP analysis in environmental samples.

Conclusion

The environmental fate and transport of this compound are multifaceted processes driven by its physicochemical properties. While biodegradation serves as a primary degradation pathway, the strong adsorption of DEHP to soil and sediment can lead to its persistence in these compartments. This technical guide provides a foundational understanding for researchers and professionals involved in environmental science and drug development, highlighting the key mechanisms of DEHP's environmental journey and the standardized methods used for its investigation. Continued research is essential to further elucidate the long-term behavior of DEHP and its transformation products in various ecosystems.

References

- 1. epa.gov [epa.gov]

- 2. filab.fr [filab.fr]

- 3. Study on biodegradation kinetics of di-2-ethylhexyl phthalate by newly isolated halotolerant Ochrobactrum anthropi strain L1-W - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. agilent.com [agilent.com]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 8. oecd.org [oecd.org]

- 9. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems | ibacon GmbH [ibacon.com]

- 10. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems - Situ Biosciences [situbiosciences.com]

- 11. oecd.org [oecd.org]

- 12. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. epa.gov [epa.gov]

- 15. EPA Method 8270E | Western Kentucky University [wku.edu]

- 16. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Endocrine Disrupting Pathways of Bis(2-ethyloctyl) Phthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethyloctyl) phthalate, also known as di(2-ethylhexyl) phthalate (DEHP), is a widely used plasticizer that has been identified as an endocrine-disrupting chemical (EDC). Its ubiquitous presence in consumer products and the environment has raised significant concerns regarding its impact on human health, particularly on the endocrine system. This technical guide provides a comprehensive overview of the molecular pathways through which DEHP exerts its endocrine-disrupting effects, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades involved.

Core Endocrine Disruption Pathways

DEHP and its primary active metabolite, mono(2-ethylhexyl) phthalate (MEHP), interfere with multiple endocrine signaling pathways, primarily through interactions with nuclear receptors. The most well-documented pathways include anti-androgenic effects, modulation of estrogenic signaling, and activation of peroxisome proliferator-activated receptors (PPARs). There is also emerging evidence for the involvement of other pathways, such as the Wnt/β-catenin signaling cascade.

Anti-Androgenic Pathway

DEHP exhibits significant anti-androgenic activity by inhibiting testosterone synthesis and action. This leads to adverse effects on the development and function of male reproductive organs.

Mechanism of Action:

The primary mechanism of DEHP's anti-androgenic effect is the suppression of testosterone production in Leydig cells of the testes. Both DEHP and MEHP have been shown to downregulate the expression of genes and the activity of enzymes involved in the steroidogenesis pathway, leading to reduced testosterone levels.[1][2][3][4][5][6] This disruption of androgen homeostasis can lead to a range of developmental and reproductive toxicities.

Experimental Protocol: Hershberger Assay

The Hershberger assay is a short-term in vivo screening method to assess the androgenic or anti-androgenic properties of a chemical.

-

Animal Model: Immature, castrated male rats.

-

Procedure:

-

Animals are castrated to remove the endogenous source of androgens.

-

For anti-androgenicity testing, a reference androgen (e.g., testosterone propionate) is administered daily to stimulate the growth of androgen-dependent tissues.

-

The test substance (DEHP) is co-administered at various doses.

-

After a set period (typically 10 days), the animals are euthanized, and the weights of five androgen-dependent tissues are measured:

-

Ventral prostate

-

Seminal vesicles (including coagulating glands)

-

Levator ani-bulbocavernosus muscle

-

Cowper's glands

-

Glans penis

-

-

-

Endpoint: A statistically significant decrease in the weight of these tissues in the presence of the test substance, compared to the group receiving the reference androgen alone, indicates anti-androgenic activity.

Quantitative Data: Effects of DEHP on Androgen-Dependent Tissues (Hershberger Assay)

| Tissue | DEHP Dose (mg/kg/day) | Change in Weight Compared to Control |

| Ventral Prostate | 400 | Significant Decrease |

| Seminal Vesicles | 400 | Significant Decrease |

| Levator ani-bulbocavernosus | 400 | Significant Decrease |

| Cowper's Glands | 400 | Significant Decrease |

| Glans Penis | 40 | Significant Decrease |

Data adapted from a study on DEHP and its substitutes.[7]

Diagram: Anti-Androgenic Signaling Pathway

Caption: DEHP/MEHP inhibits key enzymes in testosterone synthesis in Leydig cells.

Estrogenic and Anti-Estrogenic Pathways

The interaction of DEHP and its metabolites with estrogen receptors (ERs) is complex, with evidence suggesting both estrogenic and anti-estrogenic activities depending on the specific context and experimental model.

Mechanism of Action:

DEHP and MEHP can bind to estrogen receptors (ERα and ERβ), although with lower affinity than the endogenous ligand, 17β-estradiol.[8] This binding can either mimic the effects of estrogen (agonistic activity) or block its action (antagonistic activity). Some studies report that MEHP exhibits anti-estrogenic effects in yeast-based assays.[9][10] The overall effect on estrogen signaling can therefore vary, contributing to the diverse reproductive and developmental effects observed.

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This in vitro assay determines the ability of a test chemical to compete with a radiolabeled estrogen for binding to the estrogen receptor.

-

Materials:

-

Source of estrogen receptors (e.g., rat uterine cytosol)

-

Radiolabeled 17β-estradiol (e.g., [³H]E₂)

-

Test chemical (DEHP/MEHP)

-

-

Procedure:

-

A constant concentration of radiolabeled estradiol is incubated with the estrogen receptor preparation.

-

Increasing concentrations of the test chemical are added to the incubation mixture.

-

After incubation, the receptor-bound and free radiolabeled estradiol are separated.

-

The amount of radioactivity in the bound fraction is measured.

-

-

Endpoint: The concentration of the test chemical that inhibits 50% of the specific binding of the radiolabeled estradiol is determined as the IC50 value. A lower IC50 value indicates a higher binding affinity for the estrogen receptor.

Quantitative Data: Anti-Estrogenic and Anti-Androgenic Activity of MEHP

| Activity | IC50 (µM) |

| Anti-estrogenic | 125 |

| Anti-androgenic | 736 |

Data from a yeast estrogen/androgen bioassay (YES/YAS).[10]

Diagram: Estrogen Receptor Signaling Pathway

References

- 1. Influence of di(2-ethylhexyl) phthalate on dysregulation of testosterone production via alteration of aromatase expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Time- and Dose-Related Effects of Di-(2-ethylhexyl) Phthalate and Its Main Metabolites on the Function of the Rat Fetal Testis in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Non-monotonic dose effects of in utero exposure to di(2-ethylhexyl) phthalate (DEHP) on testicular and serum testosterone and anogenital distance in male mouse fetuses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Hershberger Assays for Di-2-ethylhexyl Phthalate and Its Substitute Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The phthalate DEHP modulates the estrogen receptors α and β increasing lactotroph cell population in female pituitary glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Effects of Mono-(2-Ethylhexyl) Phthalate (MEHP) on Human Estrogen Receptor (hER) and Androgen Receptor (hAR) by YES/YAS In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Metabolism and Excretion of Bis(2-ethyloctyl) phthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism and excretion of Bis(2-ethyloctyl) phthalate (DEHP), a widely used plasticizer. The information presented herein is intended to support research, scientific investigation, and professionals in the field of drug development by detailing the absorption, distribution, metabolic pathways, and elimination of this compound. All quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key studies are provided. Visual diagrams of metabolic pathways and experimental workflows are included to facilitate understanding.

Absorption

This compound can be absorbed through oral, dermal, and inhalation routes of exposure.[1] Oral absorption is a significant route of exposure, with studies in human volunteers suggesting that over 70% of an oral dose is absorbed.[2] Animal studies have shown a minimum of 30% oral absorption in various species.[2] Dermal absorption is comparatively lower in humans, with approximately 2% of a dermal dose being absorbed.[2] In contrast, dermal absorption is higher in rats (6%) and hairless guinea pigs (19–>50%).[2] Inhalation studies in male rats have demonstrated high absorption, with at least 98% of inhaled radiolabeled DEHP being absorbed.[2]

Distribution

Following absorption, DEHP and its metabolites are distributed throughout the body. In animal studies, the initial distribution of DEHP is primarily to the liver, intestine, muscle, kidney, and fat.[3] DEHP has also been detected in the placenta, amniotic fluid, and various fetal tissues in exposed rats, indicating its potential for developmental exposure.[3] Furthermore, DEHP and its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), are transferred to nursing rat pups through mammary milk.[3] In humans, DEHP has been found in adipose tissue collected during autopsies.[2]

Metabolism

The metabolism of DEHP is a critical process that determines its biological activity and subsequent excretion. The initial and primary step in DEHP metabolism is the hydrolysis of the diester to its monoester, mono(2-ethylhexyl) phthalate (MEHP), and 2-ethylhexanol.[2] This hydrolysis is catalyzed by tissue lipases.[3]

MEHP is the primary active metabolite and undergoes further extensive metabolism primarily through two main pathways:

-

Oxidation: The aliphatic side chain of MEHP is oxidized by cytochrome P450 enzymes.[3] This results in the formation of several key secondary metabolites, including:

-

Glucuronidation: MEHP and its oxidative metabolites can be conjugated with glucuronic acid, a process that increases their water solubility and facilitates their excretion.[4] The great majority of DEHP metabolites are found in urine in their glucuronidated form.[4]

The cytochrome P450 enzymes involved in the oxidative metabolism of MEHP in humans include CYP2C91, CYP2C92, and CYP2C19, while in rats, CYP2C6 is involved.[1]

Below is a diagram illustrating the primary metabolic pathways of DEHP.

Excretion

The elimination of DEHP and its metabolites occurs primarily through excretion in the urine and feces.[3][5] Following oral administration in humans, urinary excretion of DEHP metabolites has been estimated to range from 11% to 74% of the administered dose.[2] In animal studies, approximately 30-50% of a single oral dose of radiolabeled DEHP is excreted in the urine in various species, including monkeys, rats, mice, and hamsters.[2] Fecal excretion is also a significant route of elimination, largely resulting from the biliary secretion of DEHP metabolites.[2] The ratio of urinary to biliary excretion in rats has been estimated to be approximately 3:1.[2]

MEHP has also been detected in human sweat, suggesting that perspiration may be a minor route of elimination.[2]

Quantitative Data

The following tables summarize the quantitative data on the absorption and excretion of this compound from various studies.

Table 1: Absorption of this compound in Humans and Animals

| Route of Exposure | Species | Absorption Rate | Citation |

| Oral | Human | >70% | [2] |

| Oral | Various Animals | ≥30% | [2] |

| Dermal | Human | ~2% | [2] |

| Dermal | Rat | ~6% | [2] |

| Dermal | Hairless Guinea Pig | 19–>50% | [2] |

| Inhalation | Rat (male) | ≥98% | [2] |

Table 2: Excretion of this compound and its Metabolites

| Route of Exposure | Species | Excretion Route | Percentage of Dose | Citation |

| Oral | Human | Urine | 11-74% | [2] |

| Oral | Marmoset | Urine and Feces | 54-78% (over 7 days) | [3] |

| Oral | Various Animals | Urine | 30-50% | [2] |

| Intravenous | Rhesus Monkey | Urine | Not specified | [3] |

| Dermal | Human | Urine | 1.8 ± 0.5% | [3] |

| Dermal | Rat | Urine and Feces | ~6% (over 7 days) | [3] |

| Inhalation | Rat (male) | Urine, Feces, Tissues | Up to 98% (within 72 hours) | [2] |

Table 3: Pharmacokinetic Parameters of DEHP in Rats (Oral Administration)

| Parameter | Value | Citation |

| Cmax | 1.8 ± 0.3 μg/mL | [6] |

| Tmax | 75 ± 6.71 min | [6] |

| Elimination Half-life | 31 ± 5 min | [6] |

| Volume of Distribution | 34.9 ± 8.4 L/kg | [6] |

| Oral Bioavailability | ~6.74 ± 0.92% | [6] |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide for the analysis of DEHP and its metabolites.

6.1. Quantification of DEHP Metabolites in Urine by LC-MS/MS

This protocol is a generalized representation based on methods described for the analysis of phthalate metabolites in biological samples.[7][8]

-

Sample Preparation:

-

An aliquot of urine (e.g., 0.5 mL) is transferred to a clean tube.

-

An internal standard solution containing isotopically labeled DEHP metabolites is added to each sample for quantification.

-

To deconjugate the glucuronidated metabolites, β-glucuronidase enzyme is added, and the sample is incubated (e.g., at 37°C for a specified time).

-

-

Solid-Phase Extraction (SPE):

-

The deconjugated urine sample is loaded onto an SPE cartridge (e.g., C18) that has been pre-conditioned with methanol and water.

-

The cartridge is washed with water to remove interfering substances.

-

The analytes (DEHP metabolites) are eluted from the cartridge with an organic solvent such as acetonitrile or methanol.

-

-

Analysis by LC-MS/MS:

-

The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent (e.g., acetonitrile:water).

-

The reconstituted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Separation of the metabolites is achieved on a suitable analytical column (e.g., C18) using a gradient elution with a mobile phase consisting of solvents like water with an ammonium acetate buffer and methanol or acetonitrile.

-

The mass spectrometer is operated in a specific mode (e.g., multiple reaction monitoring) to detect and quantify the target DEHP metabolites based on their specific precursor and product ion transitions.

-

Below is a diagram of the experimental workflow for urinary metabolite analysis.

6.2. Dispersive Liquid-Liquid Microextraction (DLLME) for GC-MS Analysis

This protocol is based on a method developed for the extraction of DEHP monoesters from urine for analysis by gas chromatography-mass spectrometry (GC-MS).

-

Sample Preparation:

-

A volume of urine (e.g., 2.5 mL) is diluted, and the pH is adjusted to 2 using sulfuric acid.

-

-

DLLME Procedure:

-

A mixture of a disperser solvent (e.g., 750 µL of acetonitrile) and an extraction solvent (e.g., 80 µL of chlorobenzene) is rapidly injected into the prepared urine sample.

-

A cloudy solution is formed, indicating the dispersion of the fine droplets of the extraction solvent throughout the aqueous sample.

-

The mixture is centrifuged to separate the phases, and the sedimented phase containing the extracted analytes is collected.

-

-

Analysis by GC-MS:

-

The collected organic phase is analyzed by a gas chromatography-mass spectrometry (GC-MS) system.

-

The analytes are separated on a capillary column and detected by the mass spectrometer to identify and quantify the DEHP metabolites.

-

Conclusion

The metabolism and excretion of this compound are complex processes involving initial hydrolysis to the active metabolite MEHP, followed by extensive oxidative metabolism and glucuronidation. The primary route of elimination is through urine and feces. Significant species differences in absorption and metabolism have been observed, which should be considered when extrapolating data from animal models to humans. The analytical methods outlined provide robust and sensitive means for quantifying DEHP and its metabolites in biological matrices, which is essential for exposure assessment and toxicokinetic studies. This guide provides a foundational understanding for professionals engaged in research and development in related fields.

References

- 1. Frontiers | An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate [frontiersin.org]

- 2. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Bis(2-ethylhexyl) phthalate: Sources, Biological Activity and Metabolism_Chemicalbook [chemicalbook.com]

- 6. Determination and Pharmacokinetics of Di-(2-ethylhexyl) Phthalate in Rats by Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of Exposure to Di-(2-ethylhexyl) Phthalate (DEHP) Metabolites and Bisphenol A (BPA) and Its Importance for the Prevention of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of Di-(2-ethylhexyl)phthalate (DEHP) metabolites in human hair using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Carcinogenic Potential of Bis(2-ethyloctyl) Phthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethyloctyl) phthalate, more commonly known as Di(2-ethylhexyl) phthalate (DEHP), is a widely used plasticizer that has come under scrutiny for its potential carcinogenic effects. This technical guide provides an in-depth analysis of the carcinogenic potential of DEHP, targeted at researchers, scientists, and professionals in drug development. It synthesizes findings from pivotal in vivo and in vitro studies, details the experimental protocols of these key studies, and presents quantitative data in a structured format for comparative analysis. Furthermore, this guide elucidates the primary signaling pathways implicated in DEHP-mediated carcinogenesis through detailed diagrams, offering a comprehensive resource for understanding the toxicological profile of this compound.

Introduction

This compound (DEHP) is a manufactured chemical, primarily used to impart flexibility to polyvinyl chloride (PVC) products. Its ubiquitous presence in consumer goods, from medical devices to food packaging, has led to widespread human exposure.[1][2] Regulatory bodies have classified DEHP's carcinogenic potential based on extensive animal studies. The International Agency for Research on Cancer (IARC) has classified DEHP as "possibly carcinogenic to humans" (Group 2B), and the U.S. Environmental Protection Agency (EPA) has categorized it as a "probable human carcinogen" (Group B2).[1][3] The U.S. Department of Health and Human Services (DHHS) also lists DEHP as "reasonably anticipated to be a human carcinogen."[1]

The primary mechanism of DEHP-induced carcinogenicity in rodents is considered to be non-genotoxic, with the activation of the peroxisome proliferator-activated receptor alpha (PPARα) playing a central role.[2][4][5][6] However, the relevance of these findings to human health remains a subject of ongoing research and debate.[2][4][6] This guide will delve into the experimental evidence and molecular mechanisms underlying the carcinogenic potential of DEHP.

In Vivo Carcinogenicity Studies

Long-term rodent bioassays have been instrumental in characterizing the carcinogenic potential of DEHP. The most definitive of these was conducted by the National Toxicology Program (NTP).

NTP Rodent Bioassay (NTP TR-217)

A comprehensive bioassay of DEHP was conducted by feeding diets containing the chemical to F344 rats and B6C3F1 mice for 103 weeks.[7]

-

Test Species: Fischer 344 (F344) rats and B6C3F1 mice, 50 of each sex per group.[7]

-

Administration: DEHP was administered in the diet.[7]

-

Dosage:

-

Duration: 103 weeks.[7]

-

Endpoints: The study evaluated survival, body weight, and the incidence of neoplastic and non-neoplastic lesions in a wide range of tissues.[7]

The study provided clear evidence of the carcinogenicity of DEHP in both rats and mice, primarily targeting the liver.

Table 1: Incidence of Hepatocellular Carcinomas in F344 Rats and B6C3F1 Mice from NTP TR-217 [7]

| Species | Sex | Dietary Concentration (ppm) | Incidence of Hepatocellular Carcinomas | P-value |

| Rat | Male | 0 (Control) | 1/50 (2%) | - |

| 6,000 | 1/49 (2%) | - | ||

| 12,000 | 5/49 (10%) | - | ||

| Rat | Female | 0 (Control) | 0/50 (0%) | - |

| 6,000 | 2/49 (4%) | - | ||

| 12,000 | 8/50 (16%) | 0.003 | ||

| Mouse | Male | 0 (Control) | 9/50 (18%) | - |

| 3,000 | 14/48 (29%) | - | ||

| 6,000 | 19/50 (38%) | 0.022 | ||

| Mouse | Female | 0 (Control) | 0/50 (0%) | - |

| 3,000 | 7/50 (14%) | 0.006 | ||

| 6,000 | 17/50 (34%) | <0.001 |

Note: The NTP report also noted a significant positive trend for hepatocellular carcinomas in female rats (P=0.002) and in male (P=0.018) and female (P<0.001) mice.[7]

In addition to liver tumors, a statistically significant increase in the combined incidence of hepatocellular carcinomas or neoplastic nodules was observed in male rats.[7] The study also reported degeneration of the seminiferous tubules in high-dose male rats and mice.[7]

In Vitro Transformation Assays

Cell transformation assays (CTAs) are in vitro methods used to assess the carcinogenic potential of chemicals. DEHP has been evaluated in several CTA models, with varying results.

BALB/c 3T3 Cell Transformation Assay

The BALB/c 3T3 assay utilizes an immortalized mouse fibroblast cell line to assess morphological transformation.

-

Treatment: Cells are typically exposed to a range of DEHP concentrations for a defined period (e.g., 72 hours).[8]

-

Culture: Following treatment, the cells are cultured for several weeks to allow for the development of transformed foci.[8]

-

Endpoint: The assay measures the formation of morphologically transformed foci, which are characterized by a loss of contact inhibition, piling up of cells, and a disorganized growth pattern.[9]

-

Scoring: Foci are fixed, stained, and counted. A significant increase in the number of transformed foci compared to the solvent control indicates a positive result.[8]

One study reported that DEHP treatment did not induce transformation in BALB/c 3T3 cells, though it did cause significant modulation of several signaling pathways.[1]

Syrian Hamster Embryo (SHE) Cell Transformation Assay

The SHE assay uses primary, diploid cells and is considered to be a sensitive model for detecting both genotoxic and non-genotoxic carcinogens.

-

Cell Type: Primary Syrian hamster embryo cells.[10]

-

Treatment: Cells are exposed to various concentrations of DEHP for a specific duration (e.g., 24 hours or 7 days).[11]

-

Culture: After treatment, the cells are cultured for approximately 7-8 days to allow for colony formation.[10]

-

Endpoint: The assay assesses the morphological transformation of colonies. Transformed colonies exhibit a criss-cross, piled-up, and random orientation of cells at the colony periphery.[10]

-

Scoring: Colonies are fixed, stained, and scored for morphological transformation. A statistically significant increase in the transformation frequency is indicative of a positive response.[10]

Studies have shown that DEHP can induce morphological transformation in SHE cells.[2]

Molecular Mechanisms of Carcinogenesis

The carcinogenic effects of DEHP are believed to be mediated through multiple signaling pathways.

PPARα Activation

The primary and most well-studied mechanism for DEHP-induced hepatocarcinogenesis in rodents is the activation of PPARα by its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP).[12][13]

dot

Caption: PPARα activation by DEHP metabolite MEHP.

Activation of PPARα leads to the transcription of genes involved in fatty acid metabolism, cell proliferation, and a decrease in apoptosis, collectively contributing to the development of liver tumors in rodents.[4][5][6]

Wnt/β-catenin Signaling Pathway

DEHP has been shown to activate the Wnt/β-catenin signaling pathway, which is a critical regulator of cell proliferation and differentiation.

Caption: Modulation of the TGF-β signaling pathway by DEHP.

DEHP exposure can lead to increased expression of TGF-β1, which in turn activates the Smad signaling cascade, promoting cell proliferation, migration, and EMT, processes that are crucial in cancer progression. [6]

Notch Signaling Pathway

The Notch signaling pathway is another fundamental pathway that governs cell fate decisions. DEHP has been implicated in the modulation of this pathway.

dot

Caption: DEHP's influence on the Notch signaling pathway.

DEHP exposure has been shown to upregulate the expression of Notch pathway molecules, which can lead to altered cell proliferation and differentiation, contributing to its toxic and potentially carcinogenic effects. [1]

Conclusion

The carcinogenic potential of this compound has been extensively studied, with robust evidence from rodent bioassays demonstrating its ability to induce tumors, particularly in the liver. The primary mechanism in rodents is believed to be the non-genotoxic activation of PPARα by its metabolite, MEHP. However, emerging evidence suggests the involvement of other critical signaling pathways, including Wnt/β-catenin, TGF-β, and Notch, indicating a multi-faceted mechanism of action. While the direct extrapolation of these findings to human cancer risk remains an area of active investigation, the data presented in this technical guide provides a crucial foundation for researchers, scientists, and drug development professionals to understand the carcinogenic profile of DEHP and to inform risk assessment and the development of safer alternatives. Further research is warranted to fully elucidate the human-relevance of these mechanisms.

References

- 1. An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate [frontiersin.org]

- 3. Recommended protocol for the BALB/c 3T3 cell transformation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Di(2-ethylhexyl) phthalate promotes lung cancer cell line A549 progression via Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Di-(2-ethylhexyl) Phthalate Triggers Proliferation, Migration, Stemness, and Epithelial–Mesenchymal Transition in Human Endometrial and Endometriotic Epithelial Cells via the Transforming Growth Factor-β/Smad Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Abstract for TR-217 [ntp.niehs.nih.gov]

- 8. The BALB/c 3T3 Cell Transformation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. In vitro BALB/c 3T3 Cell Transformation Assay | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 10. Recommended protocol for the Syrian hamster embryo (SHE) cell transformation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 12. academic.oup.com [academic.oup.com]

- 13. Role of PPARα in mediating the effects of phthalates and metabolites in the liver | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

An In-depth Technical Guide on the Developmental and Reproductive Toxicity of Di(2-ethylhexyl) Phthalate (DEHP)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Di(2-ethylhexyl) phthalate (DEHP) is a high-production-volume chemical widely used as a plasticizer in polyvinyl chloride (PVC) products. Its ubiquitous presence in consumer goods, food packaging, and medical devices leads to widespread human exposure.[1][2] A substantial body of evidence from animal studies demonstrates that DEHP and its primary active metabolite, mono(2-ethylhexyl) phthalate (MEHP), are potent developmental and reproductive toxicants.[1][3] The primary mechanism of toxicity involves the disruption of fetal androgen synthesis and action, leading to a constellation of male reproductive abnormalities often referred to as the "phthalate syndrome" in animals, which shares characteristics with Testicular Dysgenesis Syndrome (TDS) in humans.[4] Key effects include reduced testosterone production, decreased anogenital distance (AGD), testicular atrophy, and impaired spermatogenesis.[1][5][6] This guide provides a detailed overview of the quantitative data, experimental methodologies, and core signaling pathways implicated in DEHP's toxicity.

Core Toxicological Mechanisms

DEHP's reproductive toxicity is primarily mediated by its metabolite, MEHP. The developing male fetus is the most sensitive population. The central mechanism is the disruption of androgen biosynthesis in fetal Leydig cells of the testes.[7]

Key Mechanistic Events:

-

Inhibition of Testosterone Synthesis: MEHP suppresses the expression of key genes involved in steroidogenesis, including Steroidogenic Acute Regulatory Protein (StAR) and Cytochrome P450 Family 11 Subfamily A Member 1 (CYP11A1), leading to a profound decrease in fetal testicular testosterone production.[8][9]

-

Oxidative Stress: DEHP/MEHP exposure induces oxidative stress in testicular tissue, leading to DNA damage, lipid peroxidation, and apoptosis of testicular cells, including Sertoli and Leydig cells.[3][10][11]

-

Nuclear Receptor Interactions: MEHP can activate Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[12][13][14] This interaction is believed to contribute to the disruption of cholesterol homeostasis and testosterone synthesis in Leydig cells.[7][12]

-

Hypothalamic-Pituitary-Gonadal (HPG) Axis Disruption: DEHP can interfere with the normal functioning of the HPG axis, altering hormone levels such as Luteinizing Hormone (LH), which can further impact testicular function.[3][15]

Quantitative Data on Developmental and Reproductive Endpoints

The following tables summarize key quantitative findings from in vivo rodent studies, illustrating the dose-dependent effects of DEHP on critical reproductive and developmental parameters.

Table 1: Effects of In Utero DEHP Exposure on Male Rat Developmental Endpoints

| Endpoint | Dose (mg/kg/day) | Gestational Days of Exposure | Observed Effect | Reference |

| Anogenital Distance (AGD) | 750 | 14-PND 3 | 36% reduction in male offspring | [1][16] |

| Fetal Testicular Testosterone | 750 | 14-18 | Significant reduction vs. controls | [1][16] |

| Fetal Testis Weight | 750 | 14-PND 3 | Reduction by GD 20 | [1][16] |

| Hypospadias Incidence | 500-625 | Not Specified | >30% incidence in Sprague-Dawley rats | [17] |

| Epididymal Agenesis | 500 (DEHP + 500 DBP) | 14-18 | ≥50% increased incidence | [9] |

PND: Postnatal Day; GD: Gestational Day; DBP: Dibutyl phthalate

Table 2: Effects of Postnatal/Adult DEHP Exposure on Male Rat Reproductive Endpoints

| Endpoint | Dose (mg/kg/day) | Duration of Exposure | Observed Effect | Reference |

| Testicular Atrophy | ≥500 | Not Specified | Significant atrophy, reduced sperm density | [6] |

| Sperm Motility & Morphology | ≥500 | Not Specified | Reduced motility, increased abnormalities | [6] |

| Serum Testosterone | 1000 | 8 weeks | Significant decrease | [11] |

| Leydig Cell Number | 1000 | 8 weeks | Significant decrease | [11] |

| Seminiferous Tubule Integrity | 1000 | 8 weeks | Distorted organization, degenerated epithelium | [11] |

Experimental Protocols

Understanding the methodologies used to generate toxicity data is critical for interpretation and study design. Below is a representative experimental protocol for assessing developmental toxicity.

Protocol: In Utero Exposure for Male Reproductive Tract Assessment

This protocol is synthesized from methodologies commonly employed in studies investigating the effects of prenatal DEHP exposure on male offspring.[1][8][9]

-

Animal Model: Time-mated pregnant Sprague-Dawley or Wistar rats are used. Gestational Day 0 (GD 0) is confirmed by the presence of a sperm plug.

-

Housing and Husbandry: Animals are housed individually in controlled conditions (12:12-h light:dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to a standard chow diet and water.

-

Dosing Regimen:

-

Test Substance: Di(2-ethylhexyl) phthalate (DEHP) of >98% purity.

-

Vehicle: Corn oil or another suitable vehicle.

-

Administration: Pregnant dams are dosed daily by oral gavage from GD 14 to GD 18, a critical window for male sexual differentiation.

-

Dose Groups: A minimum of three dose levels (e.g., 100, 300, 750 mg/kg/day) and a vehicle control group are included.

-

-

Endpoint Evaluation:

-

Anogenital Distance (AGD): On Postnatal Day (PND) 1 or 2, male pups are weighed, and the distance from the anus to the base of the genital tubercle is measured using a calibrated microscope or calipers.

-

Fetal Testis Collection: A subset of dams is euthanized on GD 18 or GD 20. Male fetuses are identified, and testes are dissected.

-

Ex Vivo Testosterone Production: Fetal testes are cultured for a specified period (e.g., 3 hours) in media. The concentration of testosterone in the media is then quantified using radioimmunoassay (RIA) or ELISA.

-

Gene Expression Analysis: Testicular tissue is processed for RNA extraction. Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of key steroidogenic genes (e.g., StAR, Cyp11a1, Insl3).

-

Histopathology: At weaning or adulthood, male offspring are euthanized. Reproductive organs (testes, epididymides, seminal vesicles) are weighed and fixed for histological examination to assess for abnormalities like testicular atrophy, Leydig cell hyperplasia, and multinucleated gonocytes.[1][16]

-

Visualizing Mechanisms and Workflows

Signaling Pathway Diagrams

The following diagrams, rendered in DOT language, illustrate key molecular pathways affected by DEHP.

Caption: DEHP metabolite (MEHP) inhibits testosterone synthesis in fetal Leydig cells.

Caption: DEHP induces oxidative stress, leading to testicular cell damage and dysfunction.

Experimental Workflow Diagram

Caption: Workflow for assessing developmental reproductive toxicity of DEHP in rats.

Conclusion and Implications for Drug Development